L-Bame

Description

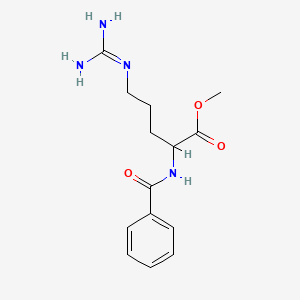

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOMIKSYDXLMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10331-71-2 | |

| Record name | N2-Benzoylarginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Synthesis and Analog Design of L Bame

Methodologies for L-BAME Synthesis

The synthesis of L-BAME involves the formation of an amide bond between a benzoyl group and the alpha-amino group of L-arginine methyl ester. Various chemical strategies can be employed to achieve this transformation, focusing on efficiency, yield, and purity.

Established Synthetic Routes to L-BAME

Established synthetic routes to L-BAME typically involve the benzoylation of L-arginine methyl ester. One common approach is the reaction of L-arginine methyl ester with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, under suitable reaction conditions. This method leverages the reactivity of the amino group towards acylation.

Another potential route involves the esterification of N-alpha-Benzoyl-L-arginine (Bz-Arg-OH) chemsrc.com. This would require the formation of the benzoyl amide first, followed by the esterification of the carboxylic acid group with methanol (B129727).

While specific detailed protocols for L-BAME synthesis were not extensively detailed in the search results, the synthesis of the related compound N-alpha-Benzoyl-L-arginine ethyl ester (BAEE) from benzoyl chloride has been reported chemicalbook.com. This suggests a similar acylation strategy is applicable for L-BAME, using L-arginine methyl ester as the starting material.

Optimization Strategies in L-BAME Production

Optimization strategies in chemical synthesis aim to improve various aspects of the production process, including yield, purity, reaction time, cost-effectiveness, and environmental impact. For L-BAME synthesis, optimization could involve several factors.

Reaction conditions, such as temperature, solvent, reaction time, and the molar ratio of reactants, can be adjusted to maximize the yield and minimize side products. The choice of the benzoylating agent and the base used to neutralize the acid generated during the acylation reaction are also critical parameters.

Catalysis can play a significant role in optimizing synthesis. The use of catalysts could potentially lower reaction temperatures, reduce reaction times, and improve selectivity, leading to higher yields and purity.

Purification methods are also a key aspect of optimization. Techniques such as crystallization, chromatography, or extraction can be refined to efficiently isolate L-BAME from the reaction mixture and achieve the desired level of purity.

While the search results discussed optimization strategies in broader contexts, such as the optimization of digital integrated circuits focusing on area, timing, and power consumption polito.it, or general synthesis optimization techniques like propagation and retiming scribd.com, these principles of systematic variation of parameters and analysis of outcomes are transferable to chemical synthesis for improving efficiency and output.

Emerging Synthetic Techniques for L-BAME Generation

Emerging synthetic techniques in chemistry focus on developing more efficient, sustainable, and precise methods for compound synthesis. While specific emerging techniques for L-BAME were not detailed, general advancements in synthetic methodology could be applicable.

Flow chemistry, for instance, is an emerging technique that involves conducting chemical reactions in continuous flow reactors rather than in batch. This approach can offer advantages such as improved reaction control, enhanced heat and mass transfer, increased safety, and ease of scale-up nih.gov. Applying flow synthesis to L-BAME production could potentially lead to more efficient and scalable processes.

Other emerging techniques in organic synthesis, such as the use of novel catalysts, biocatalysis, or automation, could also be explored for the synthesis of L-BAME, potentially offering new routes or improved efficiency compared to traditional methods. Research into emerging synthetic techniques for other compound classes, such as nucleoside analogues nih.gov or synthetic cannabinoids diva-portal.org, highlights the ongoing innovation in the field that could eventually be adapted for compounds like L-BAME.

Synthesis of L-BAME Derivatives and Analogs

The synthesis of L-BAME derivatives and analogs is driven by the desire to explore the impact of structural modifications on the compound's properties and interactions. This is particularly relevant when L-BAME is used as a building block or as a substrate in biochemical studies.

Design Principles for Modified L-BAME Structures

The design principles for modified L-BAME structures are guided by the specific research objectives. Modifications can be made to the benzoyl group, the arginine core, or the methyl ester group to alter properties such as solubility, stability, reactivity, or interaction with biological targets.

Modifications to the benzoyl group might involve adding substituents to the phenyl ring to tune its electronic or steric properties. Changes to the arginine core could include modifications to the guanidino group or the aliphatic chain. Alterations to the methyl ester could involve using different alcohol moieties to form various esters.

The design process often involves considering structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in biological or chemical activity. By systematically modifying the L-BAME structure, researchers can gain insights into which parts of the molecule are crucial for its function or interaction. Design principles in chemical synthesis and analog development, as seen in the design of analogs for specificity studies acs.org or the development of new therapeutic candidates nih.govmdpi.com, emphasize targeted modifications based on desired outcomes.

Synthetic Approaches to L-BAME Analogs for Specificity Studies

Synthetic approaches to L-BAME analogs for specificity studies require precise chemical transformations to introduce specific modifications while preserving the core structure and stereochemistry where necessary. The synthetic route chosen depends on the nature of the desired modification.

For modifications on the benzoyl group, various electrophilic or nucleophilic aromatic substitution reactions could be employed on a substituted benzoic acid or benzoyl halide before coupling with L-arginine methyl ester.

Modifications to the arginine core might require more complex synthetic strategies, potentially involving the synthesis of modified arginine precursors followed by benzoylation and esterification. Protecting group chemistry is often essential in these syntheses to selectively modify one part of the molecule without affecting others.

To synthesize analogs with different ester groups, the esterification step could be carried out using different alcohols in the presence of an acid catalyst or coupling agent.

Chemoenzymatic Synthesis of L-BAME Related Compounds

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes for specific transformations. While direct chemoenzymatic synthesis of N-Boc-L-alanine methyl ester is not extensively documented in the provided sources, enzymatic methods have been applied to the synthesis and modification of related protected amino acid esters.

One notable application is the enzymatic resolution of racemic mixtures of protected amino acid esters. For instance, the hydrolytic enzyme papain has been used for the stereoselective hydrolysis of racemic N-Boc-3-fluoro-DL-alanine methyl ester. This process yielded N-Boc-3-fluoro-L-alanine (the acid) and N-Boc-3-fluoro-D-alanine methyl ester (the ester), demonstrating the ability of enzymes to differentiate between enantiomers of protected amino acid esters. psu.edu This enzymatic resolution provides a route to obtain enantiomerically pure protected amino acid derivatives.

Enzymes, particularly hydrolases like lipases and proteases, can catalyze esterification and transesterification reactions involving amino acid derivatives. Concepts in chemo-enzymatic peptide synthesis involve the use of hydrolytic enzymes for the transesterification of protected esters, such as t-alkyl esters, to more activated esters like methyl esters, which can then be used in enzymatic coupling reactions. google.com This highlights the potential for enzymatic modification of the ester group in protected amino acids.

Studies on enzyme mimics, such as modified cyclodextrins, have also explored the enzymatic hydrolysis of Boc-protected amino acid esters. For example, imidazole-appended β-cyclodextrins have shown enantioselectivity in the hydrolysis of Boc-alanine p-nitrophenyl ester, indicating that enzymatic approaches can facilitate chiral discrimination with protected alanine (B10760859) ester derivatives. oup.com

Furthermore, L-alanine methyl ester itself has been employed as a reactant in chemoenzymatic pathways for the synthesis of more complex molecules. In the chemoenzymatic total synthesis of sorbicillactone A derivatives, L-alanine methyl ester was coupled with mono-ethyl fumarate (B1241708) as part of a sequence involving enzymatic steps to construct the final product. nih.gov This illustrates the role of simple amino acid esters as substrates in enzyme-catalyzed cascade reactions.

Enzymatic and Biochemical Characterization of L Bame Interactions

L-BAME as a Substrate for Serine Proteases

Serine proteases are a class of enzymes characterized by a serine residue in their active site that plays a crucial role in catalysis. Many serine proteases exhibit specificity for cleaving peptide bonds after certain amino acid residues. L-BAME, containing an arginine residue, serves as a relevant substrate for serine proteases with trypsin-like specificity, which preferentially cleave after positively charged amino acids like arginine and lysine. ebi.ac.ukfishersci.se

Substrate Specificity Profiling with L-BAME

L-BAME has been employed in substrate specificity profiling to characterize the activity of various serine proteases. Studies have shown that L-BAME is readily hydrolyzed by trypsin and kallikreins, both of which are known to cleave after arginine residues. wikipedia.orgguidetopharmacology.orgfishersci.no For instance, serine proteases isolated from Leishmania braziliensis promastigotes demonstrated esterase activity against Nalpha-benzoyl-L-arginine ethyl ester hydrochloride and Nalpha-p-tosyl-L-arginine methyl ester hydrochloride, indicating their ability to cleave ester substrates with arginine derivatives. wikipedia.org Similarly, an extracellular serine protease from Leishmania amazonensis also effectively hydrolyzed BAME (N-alpha-benzoyl-L-arginine ethyl ester), highlighting the preference of this enzyme for substrates with ester bonds compared to amide bonds. fishersci.pt

Kinetic Analysis of L-BAME Hydrolysis

The hydrolysis of L-BAME by serine proteases can be analyzed using enzyme kinetics to determine key parameters that describe the enzyme's catalytic efficiency and substrate affinity.

Enzyme-catalyzed reactions, including the hydrolysis of L-BAME by many serine proteases, often follow Michaelis-Menten kinetics. This model describes the relationship between the initial reaction velocity and the substrate concentration, assuming the formation of an enzyme-substrate complex. nih.govrsc.org At low substrate concentrations, the reaction rate is approximately linear with respect to substrate concentration, while at high substrate concentrations, the enzyme becomes saturated, and the reaction rate approaches a maximum velocity (Vmax). nih.govrsc.org

The Michaelis-Menten model allows for the determination of two key kinetic parameters: KM and kcat. KM (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax and is often considered an indicator of the enzyme's affinity for the substrate, with lower KM values suggesting higher affinity. nih.gov kcat (catalytic constant), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. nih.gov

Studies investigating the kinetics of hydrolysis of N-aminoacyl-L-arginine methyl esters, which include compounds structurally related to L-BAME, by human plasma kallikrein have determined kcat and KM values for these substrates. These studies have shown that the kinetic parameters can vary depending on the specific N-aminoacyl chain, indicating the influence of enzyme subsites beyond the primary cleavage site on substrate binding and catalysis. For instance, variations in the amino acid residue at the P2 position of the substrate (two residues away from the cleavage site) significantly impacted both kcat and KM values for human plasma kallikrein.

Environmental factors such as pH and temperature can significantly influence the kinetics of enzyme-catalyzed reactions, including the hydrolysis of L-BAME. Each enzyme has an optimal pH and temperature range where its activity is maximal.

pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate, which can impact substrate binding and catalysis. For example, studies on the effect of pH on the hydrolysis of N-benzoyl-L-alanine methyl ester (a related ester substrate) by trypsin have shown that pH influences the enzyme's kinetic behavior. Leishmania serine proteases exhibited optimal activity at pH 8.0 when using ester substrates like those related to L-BAME. wikipedia.org

Temperature affects the rate of enzyme-catalyzed reactions by influencing the kinetic energy of molecules. Generally, reaction rates increase with temperature up to an optimal point, after which the enzyme may undergo denaturation, leading to a decrease in activity. The temperature dependence of enzyme kinetics can be described by the Arrhenius equation at temperatures below the optimum. While specific temperature optima for L-BAME hydrolysis by various serine proteases would be enzyme-dependent, the general principles of temperature affecting enzyme kinetics apply.

Determination of Kinetic Parameters (kcat, KM) for L-BAME

Mechanistic Insights into L-BAME Cleavage

The enzymatic cleavage of L-BAME by serine proteases follows the general mechanism of serine protease catalysis. This mechanism involves a catalytic triad, typically composed of aspartate, histidine, and serine residues in the active site.

The hydrolysis of the ester bond in L-BAME proceeds through a two-step process involving the formation of a tetrahedral intermediate and an acyl-enzyme intermediate. The catalytic serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in L-BAME. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, while the aspartate residue stabilizes the positive charge developed on the histidine. This leads to the formation of the first tetrahedral intermediate.

Role of Active Site Residues in L-BAME Recognition and Catalysis

Enzyme active sites are crucial regions responsible for substrate binding and the catalysis of chemical reactions. wikipedia.org These sites typically comprise a small number of amino acid residues that form temporary bonds with the substrate (binding site) and residues that directly catalyze the reaction (catalytic site). wikipedia.org The specific arrangement and chemical properties of these residues determine the enzyme's specificity for its substrate and its catalytic efficiency. wikipedia.orgresearchgate.net Catalytic residues are often highly conserved within enzyme families, highlighting their importance in function. researchgate.netnih.govoup.com They can be involved in various catalytic mechanisms, including general acid/base catalysis, covalent catalysis, and electrostatic stabilization of transition states. nih.gov

While detailed studies specifically elucidating the role of individual active site residues in the recognition and catalysis of L-BAME hydrolysis by target enzymes were not specifically found in the provided search results, the general principles of enzyme-substrate interaction apply. For enzymes that hydrolyze L-BAME, specific residues within their active site would be responsible for:

Binding the benzoyl group, the arginine side chain, and the methyl ester moiety of L-BAME through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions).

Positioning the scissile ester bond for nucleophilic attack.

Providing catalytic residues (e.g., serine, cysteine, aspartate, glutamate, histidine) that participate directly in the bond-breaking and bond-forming steps of the hydrolysis reaction.

Studies on other hydrolysis reactions, such as the hydrolysis of O-acetyl-ADP-ribose by human macrodomain 1, have identified specific active site residues (e.g., Asp184 and Asn174) that play roles in coordinating water molecules for nucleophilic attack and stabilizing the transition state. nih.gov Similarly, for enzymes acting on L-BAME, analogous studies would be required to pinpoint the specific residues critical for its recognition and catalytic hydrolysis.

Transition State Analysis of L-BAME Hydrolysis

Transition state analysis is a powerful method used to understand the chemical mechanism of an enzymatic reaction by characterizing the high-energy, transient state that exists between the reactants and products. masterorganicchemistry.com This analysis often involves determining kinetic isotope effects (KIEs) and employing computational methods like density functional theory (DFT) to model the transition state structure. nih.govresearchgate.net By comparing experimental KIEs with those predicted for theoretical transition state models, researchers can gain insights into the bond breaking and forming processes, charge distribution, and the involvement of active site residues and solvent molecules in the rate-limiting step. nih.govnih.gov

Studies on the hydrolysis of other substrates have demonstrated the utility of transition state analysis in revealing mechanistic details. For instance, transition state analysis of NAD+ hydrolysis by Diphtheria Toxin revealed a concerted mechanism with significant oxocarbenium ion character in the transition state. nih.gov Similarly, analysis of O-acetyl-ADP-ribose hydrolysis by MacroD1 supported a concerted mechanism involving simultaneous nucleophilic water attack and leaving group bond cleavage. nih.gov

Specific transition state analysis studies focused solely on the enzymatic hydrolysis of L-BAME were not detailed in the provided search results. However, applying techniques such as KIE measurements and computational modeling to L-BAME hydrolysis by a specific enzyme would allow for the characterization of its transition state, providing valuable information about the catalytic mechanism employed by that enzyme. This would involve probing how the enzyme stabilizes the transition state, the degree of bond cleavage and formation, and the roles of specific atoms within L-BAME and the enzyme's active site during the catalytic event.

Illustrative Data Table (Hypothetical - based on general principles of hydrolysis transition states)

While specific data for L-BAME hydrolysis is not available, a hypothetical data table for a transition state analysis might include parameters like:

| Parameter | Value (Hypothetical) | Description |

| C-O (ester) Bond Length (TS) | ~1.6 - 1.8 Å | Elongated bond length in the transition state compared to the reactant. |

| C-O (nucleophile) Bond Length (TS) | ~1.8 - 2.3 Å | Forming bond length between the carbonyl carbon and the attacking water/residue. |

| Charge Distribution (TS) | Partial positive on C | Reflecting potential oxocarbenium ion character. |

| KIE (leaving group atom) | > 1 | Indicating bond breaking involving this atom in the rate-limiting step. |

| KIE (nucleophile atom) | < 1 | Indicating bond formation involving this atom in the rate-limiting step. |

This table is purely illustrative and based on general features observed in hydrolysis transition states of related compounds.

L-BAME as an Inhibitor or Modulator of Protease Activity

While L-BAME is primarily known as a substrate for proteases, the potential for L-BAME or its derivatives to act as inhibitors or modulators of protease activity exists, either through direct interaction with the active site or by influencing enzyme conformation or interactions at other sites. Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity. wikipedia.org Inhibition can be reversible or irreversible, and reversible inhibition can be competitive, non-competitive, or uncompetitive. wikipedia.orgresearchgate.net

Competitive Inhibition Studies with L-BAME Analogs

Competitive inhibition occurs when the inhibitor molecule competes with the substrate for binding to the enzyme's active site, often due to structural similarity with the substrate. wikipedia.orgresearchgate.netlibretexts.org This typically results in an increase in the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). wikipedia.orglibretexts.org

Studies on L-arginine analogs, which share structural features with L-BAME, have demonstrated competitive inhibition of enzymes like nitric oxide synthase (NOS). For example, L-NIO and L-NNA are described as potent nonselective competitive inhibitors of NOS. nih.gov L-NAME, another L-arginine analog and a methyl ester like L-BAME, also acts as a competitive inhibitor of NOS. nih.govmedchemexpress.com These analogs compete with L-arginine for binding to the NOS active site. nih.govnih.gov

While direct competitive inhibition studies using L-BAME specifically as the inhibitor competing with a different substrate were not prominently featured in the provided search results, the structural similarity of L-BAME to arginine-based substrates suggests that L-BAME analogs designed to bind tightly to a protease active site without being efficiently cleaved could potentially act as competitive inhibitors. Such studies would involve measuring enzyme kinetics in the presence of varying concentrations of both the natural substrate and the L-BAME analog to determine the inhibition constant (Ki) and analyze the effect on Km and Vmax.

Illustrative Data Table (Hypothetical - based on competitive inhibition principles)

A hypothetical data table for competitive inhibition studies with an L-BAME analog might show:

| Inhibitor Concentration | Substrate Concentration | Initial Velocity (v0) | Apparent Km | Vmax |

| 0 µM | Varying | Increasing with [S] | Km | Vmax |

| 10 µM Analog | Varying | Lower than control | Increased Km | Vmax |

| 50 µM Analog | Varying | Lower than 10 µM | Further Increased Km | Vmax |

This table illustrates the expected outcome of competitive inhibition where increasing inhibitor concentration increases the apparent Km, while Vmax remains unchanged.

Irreversible Inhibition Mechanisms Involving L-BAME Scaffolds

Irreversible inhibitors form a stable chemical bond with the enzyme, often through a covalent interaction with a residue in the active site or elsewhere, leading to permanent inactivation of the enzyme's activity. wikipedia.orgresearchgate.net Many irreversible inhibitors contain a reactive functional group, sometimes called a "warhead," attached to a scaffold that provides specificity for the target enzyme. nih.gov

Examples of irreversible inhibitors and their scaffolds discussed in the literature include β-lactams which acylate the active site serine in penicillin-binding proteins nih.gov, and cyclopropylamines which can act as mechanism-based inhibitors of monoamine oxidases by modifying the flavin cofactor researchgate.net. The design of targeted covalent inhibitors often involves a scaffold that directs a weakly reactive electrophilic warhead to a specific nucleophilic residue on the target protein. nih.gov

While L-BAME itself is primarily a substrate, modifications to the L-BAME structure could potentially create derivatives capable of acting as irreversible inhibitors. For example, introducing a reactive group elsewhere on the benzoyl or arginine moiety, or modifying the methyl ester in a way that facilitates covalent adduct formation with a nucleophilic residue in the enzyme's active site or a critical allosteric site upon binding, could lead to irreversible inhibition. However, specific examples or studies detailing irreversible inhibition mechanisms involving L-BAME scaffolds were not found in the provided search results. Research in this area would involve synthesizing L-BAME derivatives with potential reactive groups and evaluating their ability to time-dependently inactivate protease activity, followed by studies to identify the site of covalent modification.

Advanced Analytical Methodologies for L Bame Research

Spectrophotometric and Fluorometric Detection of L-BAME Hydrolysis

Spectrophotometric and fluorometric methods are widely used for detecting the hydrolysis of L-BAME, often by coupling the enzymatic reaction to a measurable change in absorbance or fluorescence. These techniques are particularly useful for continuous monitoring of enzyme kinetics.

Chromogenic Assays Utilizing L-BAME

Chromogenic assays involving L-BAME typically utilize derivatives where the hydrolysis of the ester bond releases a chromophore, a molecule that absorbs light in the visible spectrum. While L-BAME itself does not directly yield a chromophore upon hydrolysis, related chromogenic substrates are designed based on a similar principle. For example, Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a related arginine derivative, is a well-known chromogenic substrate. Upon hydrolysis by appropriate enzymes, BAPNA releases 4-nitroaniline, a yellow compound with an absorbance maximum around 405 nm, which can be easily measured using a spectrophotometer acs.orga3p.orgwakopyrostar.com. The intensity of the yellow color is proportional to the amount of hydrolyzed substrate, allowing for quantitative analysis of enzyme activity a3p.org. This principle is analogous to how L-BAME hydrolysis might be indirectly monitored in a coupled assay or by measuring the decrease in L-BAME concentration if it absorbs in a usable range, or by measuring the product Nα-Benzoyl-L-arginine if it has a distinct UV absorbance. Some chromogenic assays measure the color change in a reaction to determine the presence of bacterial endotoxins, utilizing a chromogenic substrate that releases para-nitroaniline (pNA) upon cleavage a3p.orgwakopyrostar.com. The resulting color change is measured using an absorbance spectrophotometer a3p.org.

Fluorogenic Assays with L-BAME Derivatives

Fluorogenic assays offer high sensitivity for detecting enzymatic activity. These assays often employ L-BAME derivatives where the release of a fluorescent molecule upon hydrolysis leads to an increase in fluorescence intensity. While specific fluorogenic derivatives directly linked to L-BAME hydrolysis are not extensively detailed in the provided results, the general principle involves a substrate that is weakly fluorescent or non-fluorescent, which is cleaved by the enzyme to release a highly fluorescent product. Examples of fluorogenic substrates for other enzymes include coumarin-based substrates like 7-amino-4-methylcoumarin (B1665955) (AMC) or derivatives of fluoresceins, rhodamines, and resorufins thermofisher.com. The design of fluorogenic substrates for enzymes that act on arginine derivatives like L-BAME would involve conjugating a fluorophore to the arginine moiety via a linkage cleavable by the target enzyme. Upon cleavage, the free fluorophore is released, resulting in a significant increase in fluorescence signal that can be detected using a fluorometer thermofisher.comgoogle.comacs.org. An ideal fluorogenic substrate yields a highly fluorescent, water-soluble product with optical properties significantly different from the substrate thermofisher.com.

Method Validation and Performance Characteristics for L-BAME Assays

Method validation is a critical step in ensuring the reliability and accuracy of any analytical procedure, including spectrophotometric and fluorometric assays for L-BAME hydrolysis. Validation parameters typically assessed include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness globalresearchonline.netiupac.orglcms.czgmpinsiders.com.

Specificity: The ability of the assay to unequivocally measure the analyte (either L-BAME or its hydrolysis products) in the presence of other components in the sample matrix, such as impurities or other reaction components globalresearchonline.net.

Linearity: The capacity to demonstrate that the assay provides a response that is directly proportional to the concentration of the analyte within a defined range globalresearchonline.netgmpinsiders.com. This is often evaluated by analyzing a series of standards at different concentrations and assessing the correlation between concentration and absorbance or fluorescence signal gmpinsiders.com.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity globalresearchonline.netgmpinsiders.com.

Accuracy: The closeness of agreement between the measured value and the true value of the analyte concentration globalresearchonline.net. This can be assessed by analyzing samples with known concentrations of L-BAME or its products globalresearchonline.net.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample globalresearchonline.net. Precision can be evaluated at different levels, including repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations) globalresearchonline.net.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified globalresearchonline.netgmpinsiders.com.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision globalresearchonline.netgmpinsiders.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters globalresearchonline.netgmpinsiders.com.

Validation ensures that the selected method will provide consistent, reliable, and accurate data for the intended purpose globalresearchonline.net.

Chromatographic Analysis of L-BAME and its Enzymatic Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating, identifying, and quantifying L-BAME and its enzymatic hydrolysis products. These methods are often used when spectrophotometric or fluorometric assays are not directly applicable or when more detailed analysis of reaction components is required.

High-Performance Liquid Chromatography (HPLC) for L-BAME Quantification

HPLC is a widely used technique for the analysis of amino acids and their derivatives, including L-BAME and its hydrolysis product, Nα-Benzoyl-L-arginine thermofisher.commyfoodresearch.com. HPLC allows for the separation of these compounds based on their chemical properties, using a stationary phase and a mobile phase myfoodresearch.com. Various detectors can be employed, such as UV-Vis detectors, which are suitable if the compounds have sufficient absorbance in the UV-Vis range thermofisher.commyfoodresearch.com. For compounds like amino acids that may lack strong chromophores, derivatization techniques can be applied to introduce a detectable tag, although methods for underivatized amino acids by HPLC-UV have also been developed myfoodresearch.comacs.org. The mobile phase composition, flow rate, and stationary phase (e.g., reversed-phase C18 columns are common for amino acid analysis) are optimized to achieve adequate separation and resolution of L-BAME, Nα-Benzoyl-L-arginine, and any other components in the sample myfoodresearch.comacs.org. HPLC can be used to quantify the depletion of L-BAME over time or the formation of Nα-Benzoyl-L-arginine, providing insights into the kinetics of the enzymatic reaction.

Gas Chromatography (GC) Applications for L-BAME Related Volatiles

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds labmanager.comd-nb.info. In the context of L-BAME hydrolysis, GC could be applied to analyze volatile products, such as methanol (B129727), which is released upon cleavage of the methyl ester group . GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column d-nb.info. Common detectors include Flame Ionization Detectors (FID) or Mass Spectrometry (MS) labmanager.comd-nb.infodergipark.org.tr. Headspace GC is a technique specifically designed for analyzing volatile compounds in a sample by analyzing the vapor phase above the sample labmanager.comdergipark.org.tr. This could be relevant for detecting methanol released during L-BAME hydrolysis without the need to inject the potentially complex liquid reaction mixture directly onto the GC column labmanager.com. While the primary focus for L-BAME analysis is often on the non-volatile arginine-containing species, GC provides a complementary tool for monitoring the volatile byproducts of the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) in L-BAME Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification capabilities of mass spectrometry. This coupling allows for the separation of complex mixtures and the subsequent identification and quantification of individual components based on their mass-to-charge ratio. LC-MS is widely applied in the analysis of biochemical, organic, and inorganic compounds found in complex samples wikipedia.org.

In the context of L-BAME research, LC-MS can be employed for several purposes. It can be used to assess the purity of synthesized or commercially obtained L-BAME samples. By separating L-BAME from potential impurities, the mass spectrometer can then confirm the molecular weight and fragmentation pattern of L-BAME, ensuring its identity and purity. LC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis, which is particularly useful for analyzing complex biological matrices nih.gov. This technique can be used for the quantification of L-BAME in various experimental settings, such as reaction mixtures or biological samples, although specific detailed research findings for L-BAME using LC-MS were not available in the provided search results. The application of LC-MS to amino acids and related compounds is well-established, allowing for sensitive detection and quantification nih.govbiologists.com.

Spectroscopic Techniques in L-BAME Structural Elucidation and Interaction Studies

Spectroscopic techniques involve the interaction of electromagnetic radiation with matter to obtain information about its properties, including structure and interactions espublisher.comsemi.ac.cn. Several spectroscopic methods are valuable in the study of L-BAME, providing complementary information about its molecular structure, conformation, and interactions with other molecules, such as enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-BAME Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules based on the magnetic properties of atomic nuclei. NMR is widely used for the structural elucidation of organic and biological molecules iiserkol.ac.innd.edu.

For L-BAME, NMR spectroscopy can be used to confirm its chemical structure and assess its purity. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) can provide characteristic signals corresponding to the different functional groups and carbon atoms within the L-BAME molecule. Analysis of chemical shifts, coupling constants, and signal intensities allows for the verification of the molecule's identity and provides insights into its local electronic environment.

Furthermore, NMR spectroscopy can be applied to study the conformation of L-BAME in solution and how its conformation might change upon binding to other molecules. Techniques such as Nuclear Overhauser Effect (NOE) experiments can provide information about interatomic distances, helping to determine the molecule's three-dimensional structure in solution mdpi.comacs.org. NMR is also a powerful tool for studying molecular interactions, such as the binding of L-BAME to enzymes. Changes in the NMR signals of L-BAME (ligand-based NMR) or the enzyme (receptor-based NMR, often requiring isotopic labeling) upon complex formation can indicate binding sites, affinity, and conformational changes induced by binding rsc.orgnih.govnih.gov. While NMR principles are highly applicable to L-BAME, specific detailed NMR data or research findings for L-BAME were not found in the provided search results.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in L-BAME Binding Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by chiral molecules wikipedia.org. Since L-BAME contains an L-arginine residue, it is a chiral molecule and thus exhibits optical activity detectable by CD and ORD.

CD spectroscopy, particularly in the ultraviolet region, is commonly used to study the conformation of biomolecules, especially the secondary structure of proteins cambridge.orgnih.gov. While L-BAME is a small molecule, CD can be used to study its conformation and any changes that occur upon binding to a chiral binding partner, such as an enzyme. When a small, achiral molecule binds to a chiral macromolecule, it can acquire induced CD signals; similarly, the CD spectrum of a chiral molecule like L-BAME can change upon binding to an enzyme. These changes in the CD spectrum can provide evidence of binding and conformational alterations nih.govnih.gov. ORD is closely related to CD and provides similar information, although CD is generally considered a higher-resolution technique wikipedia.org. These techniques can be valuable in characterizing the binding interactions between L-BAME and enzymes, offering insights into the stoichiometry and conformational aspects of complex formation. However, specific detailed CD or ORD data or research findings for L-BAME were not available in the provided search results.

X-ray Crystallography of Enzyme-L-BAME Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of crystalline substances, including proteins and protein-ligand complexes nih.govcreative-biostructure.com. By obtaining a crystal of an enzyme in complex with L-BAME and exposing it to X-rays, the resulting diffraction pattern can be analyzed to reconstruct the electron density map of the complex. This map allows for the determination of the precise positions of atoms within the enzyme and the bound L-BAME molecule.

The X-ray crystal structure of an enzyme-L-BAME complex would provide detailed information about the binding mode of L-BAME, including the specific amino acid residues of the enzyme that interact with L-BAME, the types of interactions involved (e.g., hydrogen bonds, ionic interactions, van der Waals forces), and the conformation of L-BAME when bound to the enzyme. This structural information is crucial for understanding the molecular basis of enzyme-substrate or enzyme-inhibitor interactions and can be valuable for structure-based drug design or the rational modification of enzyme activity nih.gov. While X-ray crystallography is a standard technique for studying enzyme-ligand complexes, specific detailed research findings or crystal structures involving L-BAME were not found in the provided search results.

Theoretical and in Vitro Applications of L Bame As a Research Tool

L-BAME in Protease Activity Screening and Characterization In Vitro

The ability of L-BAME and similar synthetic esters like BAEE to be cleaved by certain proteases makes them useful substrates for assessing protease activity in a controlled laboratory setting. This is fundamental for understanding the function of these enzymes and for identifying modulators of their activity, such as inhibitors or activators.

High-Throughput Screening Platforms Utilizing L-BAME

High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds or enzyme variants. While specific examples of HTS platforms explicitly utilizing L-BAME were not detailed in the provided search results, the principle of using synthetic substrates in HTS for protease activity is well-established biorxiv.orgmit.eduacs.orgresearchgate.netresearchgate.net. Fluorogenic or chromogenic substrates, where cleavage by a protease results in a detectable signal change (e.g., increased fluorescence or absorbance), are commonly integrated into HTS workflows researchgate.netresearchgate.netacs.org. Given that BAEE, a closely related compound to L-BAME, is a known substrate for proteases like trypsin caymanchem.comsigmaaldrich.com, it is theoretically possible to develop HTS assays utilizing L-BAME or modified L-BAME derivatives as substrates. Such assays would enable the rapid screening of potential protease inhibitors or the identification of enzymes with desired proteolytic activity towards arginine-containing substrates. The development of toolkits for analyzing protease activity data from in vitro screens underscores the importance of such methods in research biorxiv.orgmit.eduacs.orgresearchgate.net.

Enzyme Purification and Characterization Assays with L-BAME

L-BAME and particularly BAEE have been used in traditional enzyme assays for the characterization of protease activity caymanchem.comsigmaaldrich.com. These assays are crucial during enzyme purification to track enzyme activity and to characterize the kinetic parameters of the purified enzyme. For instance, BAEE is a common substrate for quantifying trypsin activity caymanchem.comsigmaaldrich.com. The hydrolysis of the ester bond in BAEE by trypsin can be monitored spectrophotometrically, allowing for the determination of initial reaction rates and kinetic constants such as K_m and k_cat. This provides insights into the enzyme's catalytic efficiency and substrate affinity. Enzyme characterization assays are necessary to confirm the identity, purity, and activity of enzyme products creative-enzymes.com. The use of synthetic substrates like BAEE in such assays provides a convenient and quantifiable method to measure enzyme function sigmaaldrich.comnih.gov.

L-BAME in Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution are powerful approaches used to modify enzymes to enhance their catalytic activity, alter their substrate specificity, or improve their stability frontiersin.orgfrontiersin.orgbohrium.comsigmaaldrich.comajol.infonih.govresearchgate.netrsc.org. As a synthetic substrate for proteases, L-BAME and its analogs can play a role in these studies, particularly when the goal is to engineer enzymes that act on arginine-containing substrates.

Substrate Specificity Engineering Using L-BAME Analogs

Engineering enzyme substrate specificity often involves modifying the enzyme's active site or residues in the substrate binding pocket to favor the binding and catalysis of a desired substrate frontiersin.orgrsc.orgnih.gov. L-BAME and its analogs, with variations in the ester group or the benzoyl moiety, could be used as probes to study the substrate preferences of engineered enzymes. By presenting a panel of L-BAME analogs to enzyme variants, researchers can assess how modifications to the enzyme affect its activity towards these different substrates. This helps in understanding the structural basis of substrate specificity and guiding further engineering efforts frontiersin.orgnih.gov. The rational design or directed evolution of enzymes with improved specificity for particular arginine-containing substrates could potentially utilize L-BAME or its analogs in screening or selection strategies rsc.org.

Directed Evolution Strategies Employing L-BAME-Based Selection

Directed evolution mimics natural evolution in the laboratory by introducing genetic diversity into an enzyme-encoding gene and then applying a selective pressure or screening method to isolate variants with desired properties sigmaaldrich.comajol.infonih.govresearchgate.netbiorxiv.org. When the goal is to evolve a protease with enhanced activity or altered specificity towards arginine-containing substrates, L-BAME or a similar synthetic substrate like BAEE could be integrated into the screening or selection strategy. For example, a reporter system could be designed where the cleavage of an L-BAME-based substrate by the engineered protease leads to a detectable signal (e.g., fluorescence, color change) or provides a growth advantage to the host organism sigmaaldrich.comnih.gov. This allows researchers to identify and isolate enzyme variants that exhibit improved activity towards the L-BAME substrate. Directed evolution strategies often rely on high-throughput screening to evaluate large libraries of enzyme mutants sigmaaldrich.comresearchgate.net. The use of a quantifiable substrate like L-BAME or BAEE facilitates the rapid assessment of enzyme activity in such high-throughput formats.

L-BAME in the Study of Zymogen Activation and Proteolytic Cascades

Zymogen activation and proteolytic cascades are fundamental biological processes involving the controlled activation of inactive enzyme precursors (zymogens) through proteolytic cleavage, often in a cascading manner. These cascades are crucial in various physiological events, including blood coagulation, complement activation, and programmed cell death uni-freiburg.deebi.ac.uknih.govwikipedia.orgdrugbank.comwikipedia.org. While L-BAME is not typically a component of these biological cascades, its application as a substrate for specific enzymes involved in proteolytic processes allows for in vitro investigations relevant to these pathways.

Enzymes such as protein arginine deiminases (PADs) are known to utilize L-BAME as a substrate, catalyzing the deimination of the arginine residue guidetomalariapharmacology.org. PADs are a family of enzymes involved in post-translational modification, converting arginine residues to citrulline uni-freiburg.de. This modification can impact protein structure and function, and PADs have been implicated in various biological processes. Studying the activity of PADs and similar enzymes using substrates like L-BAME can provide insights into enzymatic mechanisms that are broadly relevant to proteolytic events and protein modifications occurring within biological cascades.

Monitoring Zymogen to Active Enzyme Conversion with L-BAME

Monitoring the conversion of a zymogen to its active enzyme form is critical for understanding the regulation and dynamics of proteolytic cascades. While L-BAME itself is not directly used to monitor the conformational changes or cleavages that activate a zymogen, it can be employed as a substrate to measure the activity of the enzyme once it has been activated.

In experimental setups, a zymogen can be subjected to activating conditions (e.g., exposure to an activating protease or specific environmental cues). Once activation is presumed to have occurred, the newly formed active enzyme's catalytic rate can be assessed using a suitable substrate. If the activated enzyme is a protease or hydrolase capable of acting on L-BAME, the rate of L-BAME hydrolysis or modification can be measured. This provides an indirect measure of the extent or rate of zymogen activation. The change in substrate or product concentration over time, detectable through various analytical techniques, indicates the level of active enzyme present uni-freiburg.deguidetopharmacology.orgfishersci.comportlandpress.com.

For example, if a proteolytic cascade involves a PAD enzyme that is activated from a zymogen form, and this activated PAD can deiminate L-BAME, then the rate of L-BAME deimination could be used as an assay to quantify the active PAD enzyme generated during the cascade.

Investigation of Proteolytic Cascade Components Using L-BAME

L-BAME can be used to investigate the activity and specificity of individual enzyme components within a proteolytic cascade, particularly if those components are proteases or hydrolases that cleave or modify arginine-containing substrates. By using L-BAME as a model substrate in isolation or reconstituted systems, researchers can characterize the kinetic parameters of a specific enzyme from a cascade.

Studies on Protein Arginine Deiminases (PADs) have utilized BAME (Benzoyl-L-arginine methyl ester) to determine kinetic parameters such as Km and kcat guidetomalariapharmacology.org. These parameters provide quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency. For instance, comparative studies using L-BAME and other substrates can help elucidate the substrate specificity profiles of different PAD isoforms (e.g., PAD1, PAD3, PAD4) guidetomalariapharmacology.org. This information is valuable for understanding the potential roles of these enzymes within broader biological pathways, including those that might intersect with proteolytic cascades or involve the modification of proteins that are themselves part of such cascades.

The following table presents example kinetic parameters for the deimination of BAA (Benzoyl-L-arginine amide), BAME, and BAEE (Benzoyl-L-arginine ethyl ester) by different PAD enzymes, highlighting how substrates like BAME are used to characterize enzyme activity.

| Enzyme | Substrate | Km (mM) | kcat/Km (M-1 s-1) |

| PAD1 | BAA | - | 22,000 |

| PAD1 | BAME | 0.37 ± 0.07 | - |

| PAD1 | BAEE | - | - |

| PAD3 | BAA | - | 130 |

| PAD3 | BAME | - | 120 |

| PAD3 | BAEE | - | 26 |

| PAD4 | BAA | - | 22,000 |

| PAD4 | BAME | 1.66 ± 0.26 | - |

Note: Data is illustrative and based on findings regarding PAD substrate specificity, where "-" indicates data not presented in the source for that specific parameter. guidetomalariapharmacology.org

Such kinetic studies using L-BAME contribute to the biochemical understanding of enzymes that may participate in or modulate proteolytic events, thereby indirectly supporting research into proteolytic cascades.

Computational Modeling and In Silico Studies Involving L-BAME

Computational modeling and in silico studies play a significant role in modern biochemical research, complementing experimental approaches by providing insights at the molecular level. These methods can be applied to study the properties of small molecules like L-BAME and their interactions with biological targets, such as enzymes involved in zymogen activation or proteolytic cascades.

Molecular Docking Simulations of L-BAME with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like L-BAME) when bound to a protein (like an enzyme) and to estimate the binding affinity. By simulating the interaction between L-BAME and the active site of an enzyme, researchers can gain insights into the key residues involved in binding and the potential strength of the interaction.

For enzymes known to utilize L-BAME as a substrate, such as PADs, molecular docking simulations can help visualize how L-BAME fits into the active site, identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-substrate complex. This information can inform the design of modified substrates or potential inhibitors. While the provided search results specifically mention docking of L-NAME with nitric oxide synthase, the principles are directly applicable to docking L-BAME with enzymes like PADs or other proteases. These simulations can provide theoretical support for experimental observations of enzyme-substrate interactions.

Molecular Dynamics Simulations of L-BAME-Enzyme Complexes

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of a molecular system, such as an L-BAME-enzyme complex, under physiological conditions. MD simulations allow researchers to observe the dynamic interactions between L-BAME and the enzyme, including conformational changes in the enzyme upon substrate binding and the stability of the complex over time.

By performing MD simulations of L-BAME bound to the active site of a relevant enzyme (e.g., a PAD or a protease involved in a cascade), researchers can study the flexibility of the binding site, the dynamics of key catalytic residues, and the influence of the surrounding solvent molecules. These simulations can provide a more realistic picture of the enzyme-substrate interaction compared to static docking poses and can help understand the catalytic mechanism or the impact of mutations on enzyme activity. Although specific MD studies involving L-BAME were not prominently featured in the search results, the technique is broadly applicable to understanding enzyme-substrate dynamics.

Quantum Chemical Calculations on L-BAME Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of a molecule like L-BAME. These calculations can determine properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential maps, which are indicative of a molecule's potential to participate in chemical reactions.

Applying quantum chemical methods to L-BAME can help understand why certain enzymatic reactions, such as deimination by PADs, occur uni-freiburg.de. These calculations can shed light on the lability of specific bonds in L-BAME or the favorability of certain reaction pathways. For instance, calculating the electrostatic potential around the arginine residue in L-BAME can reveal areas prone to nucleophilic or electrophilic attack by enzyme catalytic machinery. This theoretical understanding of L-BAME's intrinsic reactivity can complement experimental enzyme kinetics data and computational simulations of enzyme-substrate interactions.

Broader Academic Implications and Future Research Trajectories of L Bame

Unexplored Enzymatic Interactions and Specificity Profiles

L-BAME's primary academic significance lies in its application as a substrate for serine proteases, notably trypsin and thrombin. fishersci.be These enzymes catalyze the hydrolysis of the ester bond in L-BAME, a reaction that can be monitored spectrophotometrically, providing a convenient method to measure enzyme activity. While its reactivity with key enzymes like trypsin is well-established, the full spectrum of enzymatic interactions and detailed specificity profiles of L-BAME across the diverse landscape of proteases remains an area with potential for further exploration.

Research utilizing L-BAME and its ethyl ester analog, Nα-Benzoyl-L-arginine ethyl ester (BAEE), has demonstrated their hydrolysis by various proteases, including bromelain, ficin, kallikrein, papain, and subtilisin, in addition to trypsin and thrombin. fishersci.be However, the kinetic parameters (e.g., Km, kcat) for L-BAME with a broader range of proteases, especially those with less stringent substrate specificity or those recently identified, are not comprehensively cataloged. Understanding these unexplored interactions could provide valuable insights into the subtle differences in protease active site architecture and catalytic mechanisms. Furthermore, investigating the interaction of L-BAME with non-proteolytic enzymes that might recognize its arginine or ester moieties could reveal unexpected metabolic pathways or off-target effects relevant in complex biological systems.

Detailed specificity profiling using L-BAME as a reference substrate in comparative studies with modified L-arginine derivatives could help delineate the precise structural requirements for enzyme recognition and catalysis. Such studies are crucial for the rational design of more selective enzyme substrates or inhibitors.

Novel Synthetic Methodologies for L-BAME and its Advanced Analogs

The synthesis of L-BAME typically involves the benzoylation of the alpha-amine of L-arginine followed by esterification of the carboxyl group. While standard synthetic routes exist, the development of novel and more efficient methodologies for the synthesis of L-BAME and its analogs presents an ongoing academic pursuit.

Future research trajectories in this area include exploring greener chemistry approaches for L-BAME synthesis, minimizing the use of hazardous reagents and reducing waste generation. The development of biocatalytic methods utilizing enzymes for specific steps, such as esterification or protection group removal, could offer milder reaction conditions and improved stereoselectivity.

Furthermore, the synthesis of advanced analogs of L-BAME with modifications to the benzoyl group, the arginine side chain, or the methyl ester offers opportunities to create probes for studying enzyme specificity, developing targeted enzyme inhibitors, or generating building blocks for peptide synthesis with altered properties. For instance, incorporating non-natural amino acids or modifying the guanidino group of arginine can lead to analogs with increased proteolytic stability or altered binding affinities to target enzymes. Novel synthetic strategies are required to efficiently access these complex structures, potentially involving solid-phase synthesis techniques or flow chemistry approaches for scalability and control.

Development of Advanced Biosensors Incorporating L-BAME Chemistry

The enzymatic hydrolysis of L-BAME yields products that can be detected, making it a suitable component for developing biosensors for protease activity. While spectrophotometric methods linked to L-BAME hydrolysis are standard in biochemical assays, the integration of L-BAME chemistry into advanced biosensor platforms represents a promising future direction.

Research could focus on developing electrochemical or fluorescence-based biosensors where the enzymatic cleavage of L-BAME directly or indirectly generates a measurable signal. For example, coupling L-BAME hydrolysis to a reporter system that produces a fluorescent or electroactive molecule upon cleavage could enable real-time, sensitive detection of protease activity in complex matrices.

Miniaturization of these biosensors, potentially incorporating microfluidic devices or nanoparticle-based detection elements, could lead to high-throughput screening platforms for identifying protease inhibitors or profiling protease activity in small-volume biological samples. The specificity of the biosensor would be dictated by the protease used, but L-BAME's broad reactivity with certain classes of proteases allows for the development of general protease sensing platforms or, with careful selection of the immobilized enzyme, sensors for specific proteases.

Integration of L-BAME Research into Systems Biology Approaches

Proteases are integral components of complex biological networks, participating in processes ranging from protein maturation and degradation to signal transduction and immune responses. Integrating research on L-BAME and its interactions into systems biology approaches can provide a valuable tool for understanding the functional roles of proteases within these networks.

By using L-BAME or its analogs as probes in activity-based protein profiling (ABPP) experiments, researchers can globally assess the activity of certain protease classes in biological samples under different conditions. While L-BAME itself might not be suitable for direct in vivo ABPP due to its hydrolysis, the design of activity-based probes incorporating the L-arginine recognition motif derived from L-BAME, coupled with a detectable tag, could enable the identification of active arginine-specific proteases within complex proteomes.

Furthermore, kinetic data obtained from studies with L-BAME can be incorporated into computational models of proteolytic networks, helping to predict the impact of protease activity on various cellular processes. Understanding how factors like substrate concentration (including endogenous substrates and synthetic probes like L-BAME), enzyme concentration, and the presence of inhibitors influence the dynamics of these networks is crucial for a systems-level understanding of proteolysis.

Open Questions and Challenges in L-BAME-Related Protease Research

Despite the long history of using L-BAME in protease research, several open questions and challenges remain. A key challenge is the relatively broad specificity of enzymes like trypsin towards arginine-based substrates, including L-BAME. While useful for general protease activity assays, this lack of high specificity can be a limitation when trying to study individual proteases within a complex biological mixture. Developing L-BAME-based probes or substrates with enhanced selectivity for specific proteases remains an ongoing challenge.

Another area involves gaining a more detailed understanding of how post-translational modifications or cellular context influence the interaction of proteases with substrates like L-BAME. While in vitro studies with purified enzymes and L-BAME are informative, they may not fully capture the complexity of protease activity within the cellular environment.

The development of new methodologies for real-time, in situ monitoring of protease activity using L-BAME-based tools is also a significant challenge. While biosensors offer a step in this direction, achieving sufficient sensitivity, spatiotemporal resolution, and minimal perturbation of biological systems remains an active area of research. Finally, the potential for developing L-BAME-derived compounds as therapeutic agents targeting specific proteases requires further investigation, although this falls outside the scope of discussing dosage and safety profiles. The academic challenge lies in designing such molecules with the necessary specificity, potency, and pharmacokinetic properties.

Q & A

Q. What experimental design considerations are critical for studying L-Bame's biochemical interactions?

A robust experimental design should incorporate control groups (e.g., untreated samples or analogs like L-Cysteine) to isolate L-Bame-specific effects. Use dose-response studies to establish causality and reproducibility. For example, employ UV-Vis spectroscopy or HPLC to quantify reaction kinetics under varying pH/temperature conditions . Statistical methods like ANOVA should validate significance thresholds (e.g., p < 0.05). Document raw data in appendices and processed data in results sections to ensure transparency .

Q. How can researchers identify confounding variables in L-Bame-related metabolic studies?

Confounders (e.g., enzyme cofactors, cellular redox states) require systematic screening. Use factorial designs to isolate variables and multivariate regression to quantify their impact. For instance, pre-treat samples with antioxidants to assess oxidative interference in L-Bame metabolism . Maintain detailed lab protocols to track environmental variables (e.g., humidity, light exposure) .

Q. What data types are essential for characterizing L-Bame's stability in biological systems?

Include:

| Data Type | Method | Purpose |

|---|---|---|

| Thermal stability | Differential Scanning Calorimetry | Identify decomposition thresholds |

| Solubility | Nephelometry | Assess bioavailability |

| Metabolite profiles | LC-MS/MS | Track degradation pathways |

| Data should be archived in FAIR-compliant repositories (e.g., Zenodo) for reproducibility . |

Advanced Research Questions

Q. How should researchers resolve contradictions in L-Bame's reported antioxidant vs. pro-oxidant effects?

Contradictions may arise from model systems (e.g., in vitro vs. in vivo). Apply triangulation:

- Methodological: Compare results across assays (e.g., DPPH for radical scavenging vs. ROS probes in live cells).

- Contextual: Vary cell types (e.g., cancer vs. primary cells) to assess tissue-specific responses .

- Statistical: Use meta-analysis frameworks to aggregate disparate findings and identify moderators (e.g., dosage thresholds) .

Q. What strategies ensure reproducibility in L-Bame synthesis and purification protocols?

- Documentation: Publish step-by-step workflows with exact reagent grades (e.g., ≥99% purity) and instrumentation parameters (e.g., HPLC column specifications) .

- Collaborative validation: Share protocols with independent labs for cross-verification. For example, discrepancies in chiral purity can be resolved via circular dichroism interlaboratory studies .

- Data repositories: Upload raw NMR/spectral data to platforms like PubChem or Figshare .

Q. How can computational models enhance the prediction of L-Bame's pharmacokinetic properties?

Integrate QSAR (Quantitative Structure-Activity Relationship) models with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like glutathione reductase. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) . Use open-source tools (e.g., RDKit) for transparency .

Q. What frameworks support hypothesis generation for L-Bame's understudied biological roles?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty: Leverage multi-omics datasets (e.g., proteomics of L-Bame-treated vs. knockout models) to identify novel pathways.

- Ethical: Ensure animal/cell line studies comply with institutional review boards (IRB) .

- Relevance: Align with global health priorities (e.g., L-Bame’s potential in neurodegenerative diseases) .

Methodological Pitfalls and Solutions

Q. How to address low sensitivity in detecting L-Bame metabolites?

- Enrichment techniques: Use solid-phase extraction (SPE) to concentrate samples.

- Instrument calibration: Regularly validate mass spectrometers with internal standards (e.g., isotopically labeled L-Bame-d4) .

- Signal amplification: Employ derivatization agents (e.g., dansyl chloride) for fluorometric detection .

Q. What statistical approaches mitigate false positives in high-throughput L-Bame screens?

Apply Benjamini-Hochberg correction for multiple comparisons and use machine learning (e.g., Random Forests) to distinguish noise from true signals. Validate hits with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Data Management and Reporting Standards

Q. How to structure research data for interdisciplinary L-Bame studies?

Adopt standardized templates:

| Section | Content | Tools |

|---|---|---|

| Raw data | Spectra, chromatograms, instrument logs | LabArchive, ELN |

| Processed data | Normalized values, statistical outputs | Python Pandas, R |

| Metadata | Experimental conditions, software versions | ISA-Tab, FAIRSharing |

| Ensure compliance with domain-specific guidelines (e.g., MIAME for omics) . |

Ethical and Peer Review Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.